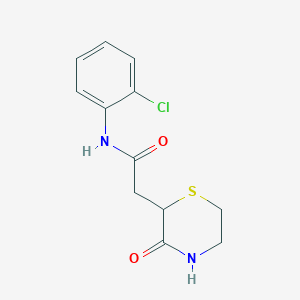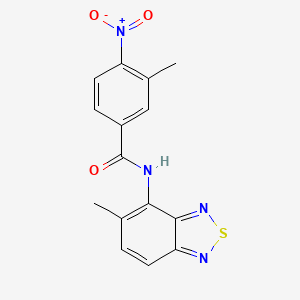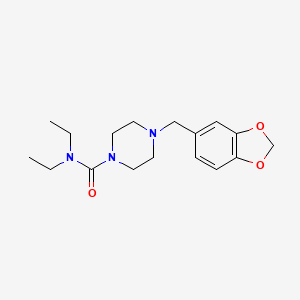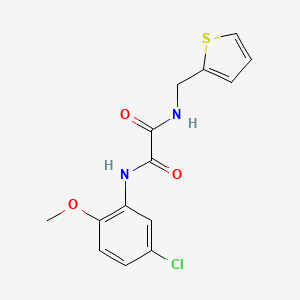![molecular formula C22H18N2O5 B4395997 phenyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]carbamate](/img/structure/B4395997.png)
phenyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]carbamate
Vue d'ensemble
Description
Phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group attached to a carbamate moiety, which is further linked to a 2,3-dihydro-1,4-benzodioxin-6-ylamino group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]carbamate typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxin-6-ylamine: This intermediate can be synthesized by reacting 1,4-benzodioxane with appropriate amines under controlled conditions.
Coupling with Phenyl Isocyanate: The 2,3-dihydro-1,4-benzodioxin-6-ylamine is then reacted with phenyl isocyanate to form the desired carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and benzodioxin rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Mécanisme D'action
The mechanism of action of phenyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate can be compared with similar compounds such as:
1,4-Benzodioxane: Shares the benzodioxane core but lacks the carbamate and phenyl groups.
2,3-Dihydro-1,4-benzodioxin-6-ylamine: An intermediate in the synthesis of the target compound.
Phenyl Isocyanate: A reagent used in the synthesis of the target compound.
The uniqueness of phenyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
phenyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(23-17-10-11-19-20(14-17)28-13-12-27-19)15-6-8-16(9-7-15)24-22(26)29-18-4-2-1-3-5-18/h1-11,14H,12-13H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVVDFBBXIOXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-METHOXY-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4395917.png)

![N-[(4-ethylphenyl)carbonyl]tryptophan](/img/structure/B4395932.png)

![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B4395955.png)
![2-methoxy-5-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B4395958.png)
![Ethyl 3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B4395967.png)
![N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4395975.png)
![N~1~-(4-CHLOROPHENYL)-2-{[4-METHYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4395977.png)


![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4396009.png)
![N-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride](/img/structure/B4396016.png)
![Acetic acid;1,5-dimethyl-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B4396024.png)
